molecular formula C18H19FN2O2 B267339 N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide

Cat. No. B267339
M. Wt: 314.4 g/mol
InChI Key: AWPGRUYQJHDFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as BFA-1, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BFA-1 belongs to the family of benzamide derivatives and has been shown to exhibit potent biological activity, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide exerts its biological activity by inhibiting the function of a protein called ADP-ribosylation factor 1 (ARF1). ARF1 is a small GTPase that plays a crucial role in the regulation of vesicular trafficking and the function of the Golgi apparatus. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide binds to ARF1 and prevents its activation, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide has been shown to have various biochemical and physiological effects. It can induce the redistribution of Golgi markers and the accumulation of vesicles, leading to the disruption of Golgi function. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide can also induce the fragmentation of the Golgi apparatus and the redistribution of Golgi enzymes to other cellular compartments. These effects can be used to investigate the role of the Golgi apparatus in various cellular processes.

Advantages and Limitations for Lab Experiments

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ARF1, making it a valuable tool for investigating the role of ARF1 in cellular processes. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide is also relatively easy to use and can be applied to cells in culture or in vivo. However, N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide has some limitations as well. It can be toxic to cells at high concentrations and can induce non-specific effects on cellular processes, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for the use of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide in scientific research. One potential application is in the investigation of the role of the Golgi apparatus in the regulation of cell signaling pathways. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide can be used to disrupt the function of the Golgi apparatus and investigate the downstream effects on signaling pathways. Another potential application is in the development of new therapeutic agents for the treatment of diseases that involve the dysregulation of vesicular trafficking and the function of the Golgi apparatus. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide can be used as a starting point for the development of new compounds that target ARF1 and other proteins involved in Golgi function.

Synthesis Methods

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-fluorobenzamide, which is then reacted with sec-butylamine to form the intermediate product. This intermediate is then further reacted with phosgene to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide.

Scientific Research Applications

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide has been widely used in scientific research to investigate various cellular processes. It has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and transport of proteins and lipids in cells. This inhibition can lead to the disruption of various cellular processes, making N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide a valuable tool for investigating the role of the Golgi apparatus in cellular function.

properties

Product Name

N-{4-[(sec-butylamino)carbonyl]phenyl}-4-fluorobenzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-butan-2-yl-4-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-3-12(2)20-17(22)14-6-10-16(11-7-14)21-18(23)13-4-8-15(19)9-5-13/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

AWPGRUYQJHDFFM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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